2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid

Antiviral Tobacco Mosaic Virus Acylhydrazone

2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid (CAS 56600-94-3) is a heterocyclic building block belonging to the 4-oxo-1,4-dihydroquinoline (quinolin-4-one) class, bearing a carboxymethyl substituent at the N-1 position. Its molecular formula is C₁₁H₉NO₃ with a molecular weight of 203.19 g/mol.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 56600-94-3
Cat. No. B1613735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid
CAS56600-94-3
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=CN2CC(=O)O
InChIInChI=1S/C11H9NO3/c13-10-5-6-12(7-11(14)15)9-4-2-1-3-8(9)10/h1-6H,7H2,(H,14,15)
InChIKeyIVUSDAZOMBVFMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid (CAS 56600-94-3): Core Scaffold Identity and Procurement Baseline


2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid (CAS 56600-94-3) is a heterocyclic building block belonging to the 4-oxo-1,4-dihydroquinoline (quinolin-4-one) class, bearing a carboxymethyl substituent at the N-1 position [1]. Its molecular formula is C₁₁H₉NO₃ with a molecular weight of 203.19 g/mol . The compound features a bicyclic aromatic core with a ketone at the 4-position and a freely rotatable acetic acid side chain (2 rotatable bonds) that provides a carboxylate donor for coordination chemistry and a handle for further derivatization [2]. Unlike the more extensively studied 4-oxo-1,4-dihydroquinoline-2-carboxylic acid (kynurenic acid) scaffold, the N-1 acetic acid architecture positions the acidic functionality away from the quinoline ring, altering both its hydrogen-bonding geometry and its metal-chelating profile [3].

Why 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic Acid Cannot Be Interchanged with Generic 4-Oxoquinoline or 2-Oxoquinoline Analogs


Substitution of 2-(4-oxo-1,4-dihydroquinolin-1-yl)acetic acid with superficially similar quinoline-acetic acid derivatives introduces critical changes in regioisomeric carbonyl placement (4-oxo vs. 2-oxo) and side-chain anchoring that fundamentally alter hydrogen-bond acceptor topology, metal-coordination geometry, and biological target engagement profiles [1]. The 4-oxo tautomer establishes a distinct hydrogen-bond-accepting pharmacophore essential for interactions with viral coat proteins and specific enzyme active sites, whereas the 2-oxo regioisomer or 2-carboxylic acid variants (e.g., kynurenic acid) present orthogonal binding vectors [2]. Furthermore, the N-1 acetic acid side chain provides a flexible carboxylate arm that supports predictable amide coupling and esterification chemistry without disrupting the quinoline ring electronics—a feature absent in C-2 or C-3 carboxylic acid congeners where the acidic group is directly conjugated with the heterocyclic core [3].

Quantitative Differentiation Evidence: 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic Acid vs. Closest Analogs


Antiviral Precursor Potency: Hydrazide Derivative of 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic Acid Surpasses Ribavirin in TMV Binding Affinity

The hydrazide derivative (compound C, synthesized directly from 2-(4-oxo-1,4-dihydroquinolin-1-yl)acetic acid) served as the foundational scaffold for a series of acylhydrazone antiviral agents. The optimized acylhydrazone compound 4 demonstrated a Kd of 0.142 ± 0.060 μM against tobacco mosaic virus coat protein (TMV-CP) by microscale thermophoresis, representing a 3.6-fold stronger binding affinity compared to the clinical antiviral ribavirin (Kd = 0.512 ± 0.257 μM) [1]. Molecular docking confirmed a superior binding energy (−6.89 kcal/mol for compound 4 vs. −6.08 kcal/mol for ribavirin) [1]. This performance is predicated on the 4-oxo-1,4-dihydroquinolin-1-yl acetic acid core; the 2-oxo regioisomeric scaffold has not been reported to yield comparable anti-TMV activity [1].

Antiviral Tobacco Mosaic Virus Acylhydrazone

Regiochemical Differentiation: 4-Oxo vs. 2-Oxo Quinoline-1-acetic Acid Scaffolds Exhibit Divergent Aldose Reductase Inhibitory Profiles

2-Oxoquinoline-1-acetic acid derivatives have been reported as aldose reductase inhibitors with IC50 values of 0.45–6.0 μM in the rat lens assay [1]. In contrast, 1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives (which share the 4-oxo motif with the target compound but differ in side-chain placement) were evaluated in the same enzyme system and exhibited a distinct structure-activity relationship, with optimal activity requiring specific aromatic ring substitution patterns that differ from the 2-oxo series [2]. The 4-oxo-1,4-dihydroquinolin-1-yl acetic acid scaffold places the carbonyl at the 4-position, forming a vinylogous amide conjugated system (N1–C2=C3–C4=O) that presents a fundamentally different hydrogen-bond acceptor geometry compared to the 2-oxo isomer's lactam arrangement (N1–C2=O) [3]. This regioisomeric distinction directly impacts pharmacophoric recognition.

Aldose Reductase Inhibition Regioisomer Comparison Diabetes Complications

Coordination Chemistry Advantage: N-1 Acetic Acid Side Chain Enables Predictable Metal-Binding Geometry Absent in C-2 Carboxylic Acid Congeners

2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid acts as a monodentate carboxylate ligand through its N-1 acetate arm in a structurally characterized copper(II) coordination polymer, [Cu(C₁₁H₈NO₃)(CH₃COO)(C₁₀H₈N₂)]ₙ, where the Cu(II) ion adopts a distorted octahedral geometry coordinated by the acetate oxygen, two 4,4'-bipyridine nitrogens, and ancillary ligands [1]. Critically, the 4-oxo group remains uncoordinated, serving as a lattice hydrogen-bond acceptor rather than a metal-binding site. In contrast, 4-oxo-1,4-dihydroquinoline-2-carboxylic acid (kynurenic acid) chelates metals through both the 4-oxo and the 2-carboxylate groups, forming a different coordination mode that competes with biological target engagement [2]. This divergent coordination behavior makes the N-1 acetic acid scaffold preferable for applications requiring the 4-oxo group to remain available for intermolecular recognition.

Coordination Polymer Copper Complex Crystal Engineering

Derivatization Versatility: N-1 Acetic Acid Handle Enables High-Yield Hydrazide and Amide Formation Without Quinoline Ring Protection

The N-1 acetic acid group of the target compound can be directly converted to the corresponding hydrazide using standard carbodiimide or mixed-anhydride coupling conditions, yielding (4-oxo-4H-quinolin-1-yl)-acetic acid hydrazide (compound C), which served as the key intermediate for a 24-compound acylhydrazone library with demonstrated antiviral and antifungal activities [1]. The methyl ester variant (CAS 91538-63-5) is also commercially available, confirming that the N-1 acetate can be orthogonally manipulated without affecting the 4-oxo quinoline core . By comparison, 4-oxo-1,4-dihydroquinoline-2-carboxylic acid requires protection/deprotection strategies for the ring-bound carboxylic acid during similar derivatizations due to its direct conjugation with the heterocyclic π-system [2].

Synthetic Intermediate Hydrazide Formation Medicinal Chemistry

Physicochemical Differentiation: N-1 Acetic Acid Side Chain Confers Distinct Solubility and logP Profile vs. Ring-Carboxylated 4-Oxoquinoline Analogs

2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid is reported as a colorless crystalline solid soluble in ethanol and DMSO but sparingly soluble in water . Its computed hydrogen-bond donor count (1), acceptor count (4), and rotatable bond count (2) position it differently from kynurenic acid (4-oxo-1,4-dihydroquinoline-2-carboxylic acid), which has a donor count of 2 (carboxylic acid OH + NH) and acceptor count of 4, resulting in stronger intermolecular hydrogen bonding and lower organic solvent solubility [1]. The methyl ester analog (logP = 0.11) suggests that the parent acid has a logP within a favorable range for membrane permeability, whereas kynurenic acid derivatives typically require 5,7-disubstitution with hydrophobic groups (e.g., 5-iodo-7-chloro) to achieve comparable lipophilicity [1].

Physicochemical Properties Drug-likeness Solubility

Weak Dihydroorotase Inhibition Confirms Selectivity Profile Distinct from Potent 4-Quinoline Carboxylic Acid DHODH Inhibitors

In a BindingDB-deposited assay, 2-(4-oxo-1,4-dihydroquinolin-1-yl)acetic acid showed an IC50 of 1.80 × 10⁵ nM (180 μM) against dihydroorotase from mouse Ehrlich ascites cells at pH 7.37 [1]. This very weak inhibition stands in marked contrast to potent 4-quinoline carboxylic acid inhibitors of the related enzyme dihydroorotate dehydrogenase (DHODH), for which IC50 values in the low nanomolar range have been reported [2]. The stark difference (180,000 nM vs. <100 nM for optimized DHODH inhibitors) demonstrates that the N-1 acetic acid scaffold does not promiscuously inhibit pyrimidine biosynthesis enzymes, an advantageous selectivity feature for applications where dihydroorotase/DHODH off-target activity must be avoided.

Enzyme Inhibition Dihydroorotase Selectivity

High-Impact Application Scenarios for 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic Acid (CAS 56600-94-3)


Antiviral Acylhydrazone Library Synthesis Targeting Plant Viral Coat Proteins

The N-1 acetic acid handle of this compound enables direct hydrazide formation and subsequent condensation with diverse aromatic aldehydes to generate acylhydrazone libraries. As demonstrated by Cui et al. (2024), derivatives based on this scaffold achieved TMV-CP binding (Kd = 0.142 μM) surpassing ribavirin (Kd = 0.512 μM), with in vivo protective activities of 46.3% vs. 40.8% for ribavirin at 500 mg/L [1]. Researchers developing anti-TMV or broader antiviral crop protection agents should prioritize this scaffold over 2-oxoquinoline or C-2 carboxylic acid alternatives.

Coordination Polymer and Metal-Organic Framework (MOF) Design with Free 4-Oxo Hydrogen-Bond Acceptor Sites

The monodentate carboxylate coordination mode of the N-1 acetate ligand, crystallographically confirmed in a Cu(II)-4,4'-bipyridine coordination polymer, leaves the 4-oxo group available as a lattice hydrogen-bond acceptor for guest recognition or secondary sphere interactions [1]. This contrasts with the chelating behavior of kynurenic acid-type ligands. Materials scientists designing functional MOFs or coordination networks with exposed carbonyl recognition sites should select this scaffold for its predictable, non-chelating coordination geometry.

Selective Aldose Reductase Inhibitor Lead Optimization with Reduced Off-Target Dihydroorotase Activity

The 4-oxo-1,4-dihydroquinoline scaffold has established precedent in aldose reductase inhibition (cf. 4-oxo-quinoline-3-carboxylic acid derivatives), while the target compound's extremely weak dihydroorotase inhibition (IC50 = 180 μM) [1] indicates a favorable selectivity profile against pyrimidine metabolism enzymes. Medicinal chemistry teams pursuing aldose reductase inhibitors for diabetic complications can leverage this scaffold's regioisomeric differentiation from the 2-oxo series (IC50 = 0.45–6.0 μM for optimized 2-oxo analogs) [2] to explore orthogonal SAR space with reduced risk of mechanism-based toxicity.

Fragment-Based Drug Discovery (FBDD) with a Physicochemically Balanced 4-Oxoquinoline Fragment

With a molecular weight of 203.19 Da, a single hydrogen-bond donor, four hydrogen-bond acceptors, and two rotatable bonds, this compound falls within optimal fragment library parameters (MW < 250, HBD ≤ 3, HBA ≤ 6, RotB ≤ 3). Its experimental solubility in DMSO and ethanol and modest predicted lipophilicity (methyl ester logP = 0.11) make it suitable for fragment screening by NMR, SPR, or X-ray crystallography [1]. FBDD groups building 4-oxoquinoline-focused fragment collections should include this N-1 acetic acid variant alongside the more polar C-2 carboxylic acid (kynurenic acid) fragment to sample diverse binding vectors from the same core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.